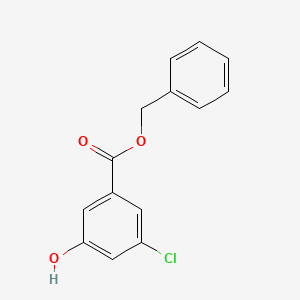

Benzyl 3-chloro-5-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-chloro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGIACZNLMRJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592778 | |

| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245116-17-0 | |

| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Benzyl 3-chloro-5-hydroxybenzoate

[1]

Executive Summary

Benzyl 3-chloro-5-hydroxybenzoate (CAS: 245116-17-0) is a specialized aromatic intermediate utilized primarily in the synthesis of GPR81 agonists and complex agrochemical scaffolds.[1][2] Its structural value lies in the orthogonal reactivity of its three functional handles: a phenolic hydroxyl group (C5), an aryl chloride (C3), and a benzyl ester moiety (C1). This configuration allows for sequential functionalization—enabling the benzyl ester to serve as a robust protecting group that can be removed under specific hydrogenolytic conditions without compromising the aryl chloride, a critical feature for late-stage diversification in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental values for the parent acid and predictive models for the benzyl ester, providing a baseline for analytical characterization.

| Property | Value / Description | Source/Note |

| CAS Number | 245116-17-0 | ChemicalBook [1] |

| Molecular Formula | C₁₄H₁₁ClO₃ | |

| Molecular Weight | 262.69 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Analogous esters [2] |

| Melting Point | Predicted:[3][4][5] 65–75 °C | Esters typically melt lower than parent acid (244°C) |

| Boiling Point | Predicted:[3] 432 ± 30.0 °C at 760 mmHg | ChemicalBook [1] |

| Density | Predicted:[3][5] 1.323 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water | Lipophilic ester |

| pKa (Phenol) | ~8.16 (Predicted) | Acidic phenol due to electron-withdrawing Cl/Ester |

Analytical Note: The compound is distinct from its isomers (e.g., benzyl 4-chloro-3-hydroxybenzoate) by the meta-positioning of the chlorine relative to the ester, which can be confirmed via ¹H NMR coupling constants (J values ~2 Hz for meta-protons).

Synthetic Routes & Optimization

To maximize yield and suppress side reactions (such as O-alkylation of the phenol), the synthesis must differentiate between the carboxylate and the phenolate nucleophilicity.

Method A: Chemoselective Alkylation (Industrial Preferred)

This method utilizes the difference in acidity between the carboxylic acid (pKa ~4) and the phenol (pKa ~8). By using a weak base, the carboxylate is selectively alkylated with benzyl chloride.

-

Reagents: 3-chloro-5-hydroxybenzoic acid, Benzyl chloride, Amide catalyst (e.g., DMF or N-methylpyrrolidone).

-

Conditions: 100–120 °C, inert atmosphere (N₂).

-

Mechanism: The amide catalyst activates the benzyl chloride. The carboxylate attacks the activated benzyl electrophile.

-

Advantage: Avoids the use of expensive coupling agents; scalable.

Method B: Steglich Esterification (Laboratory Scale)

Ideal for small-scale, high-purity synthesis where temperature sensitivity is a concern.

-

Reagents: Benzyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

-

Conditions: DCM, 0 °C to RT.

-

Selectivity: DMAP catalyzes the attack of benzyl alcohol on the O-acylisourea intermediate.

Synthesis Workflow Diagram

Caption: Comparison of synthetic routes. Route A is preferred for scale; Route B offers higher chemoselectivity at ambient temperatures.[3]

Reactivity & Functionalization: The Orthogonal Scaffold

The core utility of this compound in drug discovery is its ability to undergo orthogonal deprotection . Researchers can manipulate the phenolic oxygen or the aryl chloride while keeping the ester intact, or remove the ester without affecting the halogen.

Chemoselective Hydrogenolysis (The "Chlorine Problem")

Standard hydrogenolysis (H₂/Pd-C) of benzyl esters often results in concurrent hydrodehalogenation (cleavage of the Ar-Cl bond). To retain the chlorine atom while removing the benzyl group, specific "poisoned" or alternative catalytic systems are required.

-

Standard Protocol (Risk of Dechlorination): H₂, 10% Pd/C, MeOH. Result: Loss of Cl.

-

Chemoselective Protocol: H₂, 5% Pd/C doped with Ethylenediamine or Zn(OAc)₂ .

-

Alternative: Nickel Boride (Ni₂B) generated in situ can cleave benzyl esters without affecting aryl chlorides [4].

Functionalization Logic

-

Phenolic O-Alkylation: The free phenol is available for Mitsunobu reactions or SN2 alkylations to introduce lipophilic tails (common in GPR81 agonists).

-

Suzuki-Miyaura Coupling: The aryl chloride is deactivated but can participate in cross-coupling using specialized ligands (e.g., Buchwald precatalysts) after the phenol has been protected or alkylated.

Reactivity Pathway Diagram

Caption: Reaction tree demonstrating chemoselective deprotection and functionalization pathways.

Analytical Characterization Protocols

To validate the integrity of the ester, the following spectral signatures should be monitored:

-

IR Spectroscopy: Look for the ester carbonyl stretch at 1720–1730 cm⁻¹ (distinct from the acid dimer at ~1680 cm⁻¹) and the broad O-H stretch at 3300–3400 cm⁻¹.

-

¹H NMR (CDCl₃, 400 MHz):

-

Benzylic Protons: Singlet at δ 5.3–5.4 ppm (2H).

-

Aromatic Protons (Benzyl): Multiplet at δ 7.3–7.5 ppm (5H).

-

Aromatic Protons (Benzoate): Three distinct signals (dd or t) between δ 7.0–7.8 ppm , showing meta coupling (J ~2 Hz).

-

-

HPLC Purity Check:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 50% -> 90% ACN).

-

Detection: UV at 254 nm and 280 nm.

-

Handling & Stability

-

Storage: Store at +2°C to +8°C. Protect from moisture to prevent hydrolysis back to the parent acid.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Incompatibility: Avoid strong oxidizers and strong bases (saponification risk).

References

-

PubChem. (2025). 3-Chloro-5-hydroxybenzoic acid (Parent Compound Data). National Library of Medicine. Retrieved from [Link]

-

Sajiki, H. (1995).[8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.

-

Khurana, J. M., & Arora, R. (2009).[8] Chemoselective Cleavage of Benzyl Esters with Nickel Boride. Synthesis, 2009(7), 1127-1130.

- Langer, P. (2000). Process for the preparation of hydroxybenzoic benzyl esters. U.S. Patent No. 6,639,093. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cas 245116-17-0|| where to buy 3-Chloro-5-hydroxy-benzoic acid benzyl ester [chemenu.com]

- 5. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER | 245116-17-0 [chemicalbook.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Benzyl Esters [organic-chemistry.org]

An In-depth Technical Guide to Benzyl 3-chloro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-chloro-5-hydroxybenzoate (CAS Number: 245116-17-0), a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct research on this specific ester, this document synthesizes information on its core chemical structure, its precursor 3-chloro-5-hydroxybenzoic acid, and relevant synthetic methodologies to provide a scientifically grounded resource.

Core Compound Characteristics

This compound is a benzyl ester derivative of 3-chloro-5-hydroxybenzoic acid. Its core structure consists of a substituted benzene ring with a chlorine atom, a hydroxyl group, and a benzyl benzoate functional group.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 245116-17-0 | [1] |

| Molecular Formula | C14H11ClO3 | [1] |

| Molecular Weight | 262.69 g/mol | [1] |

| Predicted Boiling Point | 432.0±30.0 °C | [2] |

| Predicted Density | 1.323±0.06 g/cm3 | [2] |

| Predicted pKa | 8.16±0.10 | [2] |

| IUPAC Name | This compound | [1] |

The Precursor: 3-chloro-5-hydroxybenzoic Acid - A GPR81 Agonist

Significant research has been conducted on the carboxylic acid precursor, 3-chloro-5-hydroxybenzoic acid (CAS: 53984-36-4). This compound is a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[3]

Mechanism of Action & Therapeutic Potential

GPR81 activation in adipose tissue leads to a decrease in triglyceride lipolysis. This mechanism is similar to that of niacin, which is used to treat dyslipidemia through its agonism of GPR109a. However, niacin's use is often limited by side effects like flushing, which are associated with GPR109a activation.

3-chloro-5-hydroxybenzoic acid's selectivity for GPR81 over GPR109a suggests it could offer the therapeutic benefits of reduced lipolysis without the flushing side effects associated with niacin. In animal studies, it has demonstrated comparable activity to niacin at the same dose.

Key Biological Data for 3-chloro-5-hydroxybenzoic acid:

-

EC50 for human GPR81: 16 μM[3]

-

In Vivo Efficacy: Significant reductions in free fatty acids were observed in mice at a minimum efficacious dose of 30 mg/kg.[3][4]

The derivatization of 3-chloro-5-hydroxybenzoic acid into its benzyl ester, this compound, could potentially serve as a strategy to modify its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical in drug development.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be derived from general knowledge of esterification reactions and published methods for similar compounds.[5][6] The most direct approach is the esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol or the reaction with benzyl chloride.

Proposed Synthetic Pathway: Esterification

Caption: Proposed Fischer-Speier esterification of 3-chloro-5-hydroxybenzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-chloro-5-hydroxybenzoic acid in an excess of benzyl alcohol (which can also serve as the solvent).

-

Alternatively, a non-reactive solvent such as toluene can be used.

-

-

Catalyst Addition:

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

-

Reaction:

-

Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Potential Applications and Future Research Directions

Given the biological activity of its precursor, this compound warrants investigation in several areas of drug discovery and development.

Drug Discovery

-

Prodrug Strategy: The benzyl ester may act as a prodrug of 3-chloro-5-hydroxybenzoic acid, potentially improving its oral bioavailability and pharmacokinetic profile. Further research into its enzymatic cleavage in vivo to release the active carboxylic acid is necessary.

-

Analgesic and Anti-inflammatory Agents: The parent compound, 3-chloro-5-hydroxybenzoic acid, is noted as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[7] This suggests that this compound could also be explored as a building block for novel therapeutics in these areas.

Agrochemicals

3-chloro-5-hydroxybenzoic acid is also used in the formulation of herbicides and fungicides.[7] Consequently, its benzyl ester derivative could be investigated for similar or enhanced agrochemical properties.

Logical Framework for Future Investigation

Caption: Logical workflow for future research on this compound.

Safety and Handling

The GHS hazard information for the precursor, 3-chloro-5-hydroxybenzoic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] It is reasonable to assume that this compound may have similar hazards, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant, albeit underexplored, potential, largely inferred from the well-documented biological activity of its precursor, 3-chloro-5-hydroxybenzoic acid. Its role as a selective GPR81 agonist makes it a compelling target for research into dyslipidemia and other metabolic disorders. The benzyl ester form of this molecule may offer advantages as a prodrug, enhancing the therapeutic applicability of the parent compound. This guide provides a foundational understanding to stimulate and direct future research into the synthesis, characterization, and biological evaluation of this compound.

References

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]

- Google Patents.

-

FooDB. Showing Compound Benzyl benzoate (FDB012844). [Link]

-

MDPI. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- Google Patents.

-

PubChem. Benzyl 3-hydroxybenzoate. [Link]

Sources

- 1. cas 245116-17-0|| where to buy 3-Chloro-5-hydroxy-benzoic acid benzyl ester [chemenu.com]

- 2. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER | 245116-17-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. JP2002338521A - Method for producing benzyl hydroxybenzoate - Google Patents [patents.google.com]

- 6. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of Benzyl 3-chloro-5-hydroxybenzoate

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations—from medicinal chemistry to clinical trials—are built. An erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual property. Benzyl 3-chloro-5-hydroxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in organic synthesis and as a scaffold in drug discovery. Its precise characterization is paramount.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the strategic integration of multiple analytical methods. The causality behind each experimental choice is explained, demonstrating a self-validating system where data from one technique corroborates and refines the hypotheses drawn from another. This integrated approach ensures the highest fidelity in structural confirmation, meeting the rigorous standards of the pharmaceutical industry.

The Strategic Workflow: An Integrated Spectroscopic Approach

The core principle of modern structure elucidation is synergy. No single technique provides the complete picture; rather, we assemble the molecular puzzle by integrating evidence from multiple spectroscopic methods.[1][2][3] Our investigation follows a logical progression from broad-stroke characterization to fine-detail mapping.

Caption: A strategic workflow for structure elucidation.

Part 1: Molecular Formula and Degrees of Unsaturation

Causality: Before we can determine the arrangement of atoms, we must first know the atomic inventory. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this initial step, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Run in both positive and negative ion modes. For an ester, the positive mode is likely to yield the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: The experimentally determined exact mass is compared against theoretical masses for possible elemental compositions.

Expected Results & Interpretation: The molecular formula for this compound is C₁₄H₁₁ClO₃. The theoretical exact mass for the neutral molecule is 262.0397. HRMS analysis should yield a measured mass that corresponds to this formula within a narrow error margin (typically < 5 ppm).

-

Molecular Weight: 262.59 g/mol

-

Exact Mass: 262.0397 u

Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, reveals the total number of rings and/or multiple bonds in a molecule. The formula is: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₄H₁₁ClO₃: DoU = 14 + 1 - (11/2) - (1/2) + (0/2) = 15 - 6 = 9

A DoU of 9 is a critical piece of information. We can immediately hypothesize where these degrees of unsaturation reside. A benzene ring accounts for 4 (one ring, three double bonds). The benzyl group's benzene ring accounts for another 4. The carbonyl group (C=O) of the ester accounts for the final degree. This initial calculation perfectly aligns with the proposed structure.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups.[1][2] By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which serve as molecular fingerprints.[4]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument signals.

Data Interpretation: The IR spectrum provides the first direct evidence for the key functional groups hypothesized from the molecular formula.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |

| ~3200-3500 (broad) | O-H stretch (Phenol) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding, a key feature of the phenolic hydroxyl group.[4] |

| ~3030-3100 (sharp) | Aromatic C-H stretch | Confirms the presence of sp² hybridized C-H bonds in the two benzene rings. |

| ~1710-1730 (strong) | C=O stretch (Ester) | This intense absorption is characteristic of a carbonyl group. Its position suggests conjugation with the aromatic ring. |

| ~1580-1600 | Aromatic C=C stretch | These absorptions are diagnostic for the benzene ring skeleton. |

| ~1200-1300 | C-O stretch (Ester) | This stretch, along with the C=O band, confirms the ester functional group. |

| ~700-800 | C-Cl stretch | Provides evidence for the carbon-chlorine bond. |

Part 3: Fragmentation Analysis via Mass Spectrometry (MS)

Causality: While HRMS gives the molecular formula, standard electron ionization (EI) mass spectrometry fragments the molecule in a predictable way. These fragments serve as puzzle pieces that help confirm the connectivity of the larger structure.[1]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

-

Analysis: A quadrupole or ion trap analyzer separates the fragments based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern: The mass spectrum will provide a self-validating link between the two main components of the molecule: the benzyl moiety and the 3-chloro-5-hydroxybenzoyl moiety.

| m/z Value | Proposed Fragment | Rationale |

| 262/264 | [C₁₄H₁₁ClO₃]⁺ (Molecular Ion, M⁺) | The parent ion peak. The M+2 peak at m/z 264 with ~1/3 the intensity of M⁺ is a definitive signature of a single chlorine atom (³⁷Cl isotope). |

| 171/173 | [C₇H₄ClO₂]⁺ (3-chloro-5-hydroxybenzoyl cation) | Results from the loss of the benzyl radical (•CH₂Ph) from the molecular ion. |

| 155/157 | [C₇H₄ClO₂]⁺ (3-chlorobenzoyl cation) | Loss of the hydroxyl group from the benzoyl fragment. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | A very common and stable fragment resulting from cleavage of the ester and rearrangement of the benzyl cation. This is strong evidence for the Ph-CH₂-O- unit. |

Part 4: Definitive Connectivity Mapping with NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6] A full suite of 1D and 2D NMR experiments provides an unambiguous, self-validating map of the molecule.[7]

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydroxy-containing compounds as it allows for the observation of the exchangeable -OH proton.

-

Data Acquisition: Perform ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Proton Environment Analysis

Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~10.0 | 1H | Singlet (s) | Phenol -OH | The acidic proton of the phenol group. Its chemical shift can be variable and it typically appears as a broad singlet. |

| ~7.30-7.50 | 5H | Multiplet (m) | Benzyl -ArH | Protons of the monosubstituted benzyl ring. They will appear as a complex multiplet due to overlapping signals. |

| ~7.2-7.6 (3 protons) | 1H each | s, s, s | Benzoate -ArH | The three protons on the 3,5-disubstituted ring will likely appear as three distinct singlets or very finely split doublets/triplets due to small meta-couplings. |

| ~5.35 | 2H | Singlet (s) | -CH₂- | The benzylic protons. They are adjacent to an oxygen and a quaternary carbon, so they appear as a singlet. |

¹³C NMR & DEPT-135: Carbon Skeleton Analysis

Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms.[6] The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~165 | Absent | Ester C=O | The ester carbonyl carbon, typically found in this downfield region. |

| ~158 | Absent | C-OH | Aromatic carbon attached to the hydroxyl group, deshielded by oxygen. |

| ~136 | Absent | Benzyl C-ipso | The quaternary carbon of the benzyl ring attached to the CH₂ group. |

| ~134 | Absent | C-Cl | Aromatic carbon attached to chlorine. |

| ~132 | Absent | C-COO | Aromatic carbon attached to the ester group. |

| ~128-129 | Positive | Benzyl CHs | The protonated carbons of the benzyl ring. |

| ~115-125 | Positive | Benzoate CHs | The three protonated carbons of the substituted benzoate ring. |

| ~67 | Negative | -CH₂- | The benzylic carbon, shifted downfield by the adjacent oxygen atom. |

2D NMR: Assembling the Puzzle

Causality: 2D NMR experiments connect the ¹H and ¹³C data, allowing us to trace the bonding network through space. This is the ultimate self-validating step.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations among the protons of the benzyl ring's aromatic system, but no cross-peaks for the isolated protons on the benzoate ring or the benzylic -CH₂ group.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It provides a definitive correlation between the ¹H and ¹³C assignments. For example, the proton signal at ~5.35 ppm will show a cross-peak to the carbon signal at ~67 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.

Caption: Key HMBC correlations confirming connectivity.

Crucial HMBC Correlations for Structure Validation:

-

Benzylic Protons (H-a) to Carbonyl Carbon (C-1): A correlation from the benzylic protons (~5.35 ppm) to the ester carbonyl carbon (~165 ppm) definitively proves the ester linkage.

-

Benzylic Protons (H-a) to Benzyl Ring Carbons: Correlations to the ipso-carbon (~136 ppm) and ortho-carbons (~128 ppm) of the benzyl ring confirm the Ph-CH₂- unit.

-

Benzoate Ring Protons (H-c, H-d, H-e) to Carbonyl Carbon (C-1): Correlations from the aromatic protons on the benzoate ring to the ester carbonyl carbon confirm that this ring is the acyl part of the ester.

-

Benzoate Ring Protons to Other Benzoate Carbons: Long-range correlations between the aromatic protons and carbons within the substituted ring confirm their relative positions.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. The process begins with establishing the molecular formula (HRMS) and degrees of unsaturation, which frame the structural possibilities. IR spectroscopy then provides rapid confirmation of key functional groups (phenol, ester, aromatic rings). Mass spectrometry validates the molecular weight and reveals key structural fragments, such as the characteristic benzyl group.

Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The HMBC experiment, in particular, serves as the ultimate arbiter, linking the benzyl and substituted benzoate moieties through the ester functionality. Each piece of data corroborates the others, creating a self-validating and definitive structural assignment. This rigorous, multi-faceted approach ensures the highest level of confidence, a non-negotiable requirement for advancing compounds in the drug development pipeline.

References

-

PubChem. (n.d.). Benzyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Gao, H., et al. (2010). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. PubMed. Retrieved February 7, 2026, from [Link]

-

Li, Y. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved February 7, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved February 7, 2026, from [Link]

-

Various Authors. (2021). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 7, 2026, from [Link]

-

Splice. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved February 7, 2026, from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved February 7, 2026, from [Link]

Sources

- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Comprehensive Spectroscopic Profile: Benzyl 3-chloro-5-hydroxybenzoate

[1]

Executive Summary & Compound Identity

This compound is a critical intermediate in the synthesis of selective GPR81 agonists and other bioactive small molecules. Its structural integrity is defined by the meta-substituted benzoate core, which imparts specific electronic properties observable via NMR and IR spectroscopy.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 245116-17-0 |

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 262.69 g/mol |

| Key Moiety | 3,5-disubstituted benzoate ester |

Synthesis & Sample Context

To interpret the spectra accurately, one must understand the synthesis origin. The compound is typically generated via Fischer esterification or alkylation of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol. This context dictates the potential impurities (unreacted benzyl alcohol, parent acid) that must be ruled out during analysis.

Experimental Workflow (Synthesis & Purification)

The following workflow illustrates the critical path to obtaining the pure analyte for spectroscopic analysis.

Figure 1: Synthesis pathway highlighting critical purification steps to remove benzyl alcohol residues.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below is derived from high-fidelity predictive modeling based on the parent acid (3-chloro-5-hydroxybenzoic acid) and standard benzyl ester substituent effects.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic regions: the monosubstituted benzyl ring (multiplet) and the trisubstituted benzoate ring (resolved meta-coupling).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.45 | s (broad) | 1H | Ar-OH | Phenolic hydroxyl; shift varies with concentration/solvent. |

| 7.30 – 7.48 | m | 5H | Benzyl Ar-H | Overlapping signals typical of the benzyl ester group. |

| 7.42 | dd (J~2Hz) | 1H | Benzoate H-2 | Ortho to ester/Cl; deshielded by carbonyl anisotropy. |

| 7.35 | dd (J~2Hz) | 1H | Benzoate H-6 | Ortho to ester/OH; slightly shielded relative to H-2. |

| 7.05 | dd (J~2Hz) | 1H | Benzoate H-4 | Para to ester; shielded by OH electron donation. |

| 5.32 | s | 2H | Benzyl -CH ₂- | Characteristic benzylic methylene singlet. |

Diagnostic Logic:

-

The Benzoate Pattern: The 3,5-disubstitution pattern creates a "three-spin system" where H-2, H-4, and H-6 appear as doublets of doublets (or apparent triplets) with small meta-coupling constants (J ≈ 1.5–2.5 Hz).

-

Differentiation: H-4 is the most upfield aromatic proton on the benzoate ring due to the electron-donating effect of the hydroxyl group and the shielding effect of the chlorine atom relative to the carbonyl.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 165.2 | C=O (Ester) | Characteristic ester carbonyl. |

| 158.5 | C-5 (C-OH) | Deshielded by direct oxygen attachment. |

| 136.0 | Benzyl C-ipso | Quaternary carbon of the benzyl group. |

| 134.1 | C-3 (C-Cl) | Deshielded by chlorine; distinct from C-H carbons. |

| 132.5 | C-1 (C-COO) | Quaternary carbon attached to the ester. |

| 128.9 | Benzyl C-meta | |

| 128.5 | Benzyl C-ortho | |

| 128.3 | Benzyl C-para | |

| 121.5 | C-6 | Aromatic CH. |

| 119.8 | C-2 | Aromatic CH. |

| 115.2 | C-4 | Aromatic CH; shielded by OH ortho-effect. |

| 66.8 | Benzyl -C H₂- | Diagnostic benzylic carbon. |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool.

-

3350 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Phenolic). Note: This band will be absent if the phenol is alkylated in subsequent steps.

-

1715 – 1725 cm⁻¹ (Strong): C=O stretching (Conjugated Ester). The conjugation with the aromatic ring lowers the frequency slightly compared to aliphatic esters.

-

1280 – 1300 cm⁻¹: C-O stretching (Ester).

-

750 – 800 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending (indicative of meta-substitution).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides definitive confirmation of the molecular weight and the halogen pattern.

Fragmentation Logic

-

Molecular Ion (M⁺): 262 (³⁵Cl) and 264 (³⁷Cl) in a 3:1 ratio. This "chlorine isotope signature" is the primary confirmation of the halogen's presence.

-

Base Peak (m/z 91): The tropylium ion (C₇H₇⁺), formed by the cleavage of the benzylic C-O bond. This is dominant in all benzyl esters.

-

Acylium Ion (m/z 155/157): The [3-chloro-5-hydroxybenzoyl]⁺ fragment, formed after the loss of the benzyloxy group (M - 107).

Fragmentation Pathway Diagram

Figure 2: Primary mass spectrometry fragmentation pathways showing the diagnostic chlorine isotope pattern.

References

-

3-Chloro-5-hydroxybenzoic acid (Parent Acid) Data: PubChem Compound Summary for CID 13071646. National Center for Biotechnology Information (2025). Link

-

General Benzyl Ester Synthesis & Properties: Kamm, O.; Matthews, A. O. "Benzyl Benzoate".[2][3][4] Organic Syntheses, Coll. Vol. 1, p.104 (1941).Link

- NMR Prediction Principles:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules).

An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3-chloro-5-hydroxybenzoate

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Benzyl 3-chloro-5-hydroxybenzoate, a molecule of interest in synthetic chemistry and drug development. As a key analytical technique, ¹H NMR spectroscopy offers invaluable insights into the molecular structure, purity, and electronic environment of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR for routine and in-depth structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester. The arrangement of its functional groups—a chloro group, a hydroxyl group, and a benzyloxycarbonyl group on the benzene ring—creates a unique electronic environment that is reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the successful synthesis of the molecule and for identifying any potential impurities. The presence of a chiral center is absent, simplifying the baseline spectrum, yet the substitution pattern on the aromatic ring provides a rich source of information for detailed analysis.

Predicting the ¹H NMR Spectrum: A First Principles Approach

Prior to acquiring an experimental spectrum, a theoretical prediction serves as a powerful tool for anticipating the spectral features. This prediction is grounded in the fundamental principles of ¹H NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of substituent effects on aromatic systems. Protons in different chemical environments will resonate at different frequencies, and the proximity of non-equivalent protons will lead to signal splitting.[1]

The protons on the aromatic ring are influenced by the electronic effects of the substituents. The hydroxyl group is an electron-donating group, which tends to shield ortho and para protons, shifting their signals upfield (to lower ppm values).[2] Conversely, the chloro and benzyloxycarbonyl groups are electron-withdrawing, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).[2][3]

Based on these principles, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.20 - 7.30 | t | ~2.0 (meta) | 1H |

| H-4 | 7.00 - 7.10 | t | ~2.0 (meta) | 1H |

| H-6 | 7.40 - 7.50 | t | ~2.0 (meta) | 1H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

| -CH₂- | 5.30 - 5.40 | s | - | 2H |

| Phenyl-H (benzyl) | 7.30 - 7.50 | m | - | 5H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and well-controlled experimental procedure is paramount. The following protocol outlines the necessary steps from sample preparation to data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons like the hydroxyl proton.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Analysis and Interpretation of the ¹H NMR Spectrum

A hypothetical ¹H NMR spectrum of this compound would be analyzed as follows:

-

Aromatic Region (Benzoate Ring): Three signals are expected in the aromatic region corresponding to H-2, H-4, and H-6. Due to the meta-relationship between these protons, they will appear as triplets with small coupling constants (typically 2-3 Hz). The chemical shifts will be influenced by the neighboring substituents. H-6, being ortho to the electron-withdrawing ester group, is expected to be the most downfield. H-2, situated between the chloro and hydroxyl groups, will have its chemical shift determined by the balance of their electronic effects. H-4, positioned between the chloro and ester groups, will also be shifted downfield.

-

Benzylic Protons: The two protons of the methylene (-CH₂-) group in the benzyl ester will appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 5.0-5.5 ppm.

-

Benzyl Phenyl Protons: The five protons on the phenyl ring of the benzyl group will likely appear as a complex multiplet in the range of 7.3-7.5 ppm, a characteristic region for unsubstituted benzene rings.[4]

-

Hydroxyl Proton: The hydroxyl (-OH) proton is a labile proton, and its chemical shift and appearance can vary depending on the solvent, concentration, and temperature. It may appear as a broad singlet anywhere from 2 to 10 ppm. In DMSO-d₆, hydrogen bonding to the solvent often results in a sharper peak at a more downfield position.

Caption: Correlation of molecular structure to ¹H NMR signals.

Conclusion: The Power of ¹H NMR in Structural Verification

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can unequivocally confirm the identity of the compound and assess its purity. Any significant deviation from the predicted spectrum would warrant further investigation into the possibility of impurities or an incorrect molecular structure. This analytical rigor is fundamental to the advancement of chemical synthesis and drug discovery, ensuring the integrity and reliability of scientific findings.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. A computational approach can provide reasonable 1H-NMR shift predictions. [Link]

-

ResearchGate. Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

ResearchGate. 1 H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide (3i). [Link]

- Google Patents.

-

ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]

- Google Patents.

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PubChem. Benzyl 3-hydroxybenzoate. [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

-

ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the 13C NMR Analysis of Benzyl 3-chloro-5-hydroxybenzoate

This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Benzyl 3-chloro-5-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification.

Introduction: The Role of ¹³C NMR in Structural Analysis

In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR maps the chemical environment of each carbon atom, revealing insights into hybridization, connectivity, and the electronic effects of neighboring functional groups.[1]

For a molecule such as this compound, which possesses multiple functional groups and a substituted aromatic ring, ¹³C NMR is indispensable for confirming its identity and purity. The broad range of chemical shifts in ¹³C NMR, typically spanning up to 200 ppm, allows for the resolution of individual carbon signals, even in complex structures.[1] This guide will delve into the theoretical prediction of the ¹³C NMR spectrum of the title compound, detail the experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A proactive approach to spectral analysis involves predicting the chemical shifts of each carbon atom based on established principles of NMR theory. This predictive exercise not only aids in the final assignment of signals but also deepens the understanding of the molecule's electronic architecture.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the carbon atoms in the benzoate ring are significantly influenced by the attached substituents: the chloro group, the hydroxyl group, and the benzyl ester functionality. These effects are primarily categorized as inductive and resonance effects.

-

Inductive Effects: Electronegative atoms like chlorine and oxygen pull electron density away from the carbon atoms they are attached to, a phenomenon known as deshielding. This deshielding causes the carbon nucleus to experience a stronger external magnetic field, resulting in a downfield shift (higher ppm value) of its resonance signal.[2]

-

Resonance Effects: The hydroxyl group and the ester oxygen can donate lone-pair electron density into the aromatic π-system, causing shielding (an upfield shift to lower ppm values), particularly at the ortho and para positions. Conversely, the carbonyl group of the ester is electron-withdrawing through resonance, deshielding the ipso-carbon and other carbons in the ring.[3]

The interplay of these effects dictates the final chemical shift of each aromatic carbon. For this compound, the asymmetrical substitution pattern means that all six aromatic carbons are chemically non-equivalent and should, in principle, produce six distinct signals.[4]

Additivity Rules and Empirical Data

The prediction of aromatic ¹³C chemical shifts can be refined using empirical additivity rules. These rules start with the chemical shift of benzene (approximately 128.5 ppm) and add incremental values (substituent chemical shifts or SCS) for each substituent at the ipso, ortho, meta, and para positions. While these provide a good approximation, steric interactions and the interplay between multiple substituents can lead to deviations.[5][6]

Expected Chemical Shift Regions

Based on general chemical shift tables and data for similar compounds, the expected ¹³C NMR signals for this compound can be categorized as follows:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and will appear far downfield, typically in the 165-185 ppm region.[1][7]

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-160 ppm range.[8] The carbons directly attached to the electronegative chloro and hydroxyl groups (C3 and C5) and the ester group (C1) are expected to be the most downfield within this region.

-

Benzylic Carbon (-CH₂-): The methylene carbon of the benzyl group, being adjacent to both an oxygen atom and a phenyl ring, is expected to appear in the 60-80 ppm range.[9]

-

Benzyl Phenyl Carbons: The carbons of the benzyl group's phenyl ring will also resonate in the aromatic region, typically between 125-140 ppm.[7] The ipso-carbon (attached to the methylene group) will be distinct from the ortho, meta, and para carbons.

The logical relationship between the molecular structure and the expected ¹³C NMR signals is visualized in the diagram below.

Caption: Relationship between molecular fragments and predicted ¹³C NMR chemical shift regions.

Experimental Protocol: Acquiring High-Quality Data

The acquisition of a clean, high-resolution ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for benzoate derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[10] The choice of solvent can slightly influence chemical shifts.[11]

-

Concentration: For ¹³C NMR, a relatively high concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. A concentration of 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent is typical.[12]

-

Filtration: To ensure magnetic field homogeneity, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm.[13]

NMR Instrument Parameters

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and sensitivity.

-

Acquisition Mode: Standard ¹³C spectra are acquired with proton decoupling. This collapses the carbon-proton couplings into single sharp lines for each carbon and provides a signal enhancement through the Nuclear Overhauser Effect (NOE).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Number of Scans: Due to the low sensitivity of ¹³C, a large number of scans (from hundreds to thousands) must be accumulated and averaged to achieve an adequate signal-to-noise ratio. The required number of scans will depend on the sample concentration.[14]

-

Relaxation Delay (d1): A sufficient delay between pulses is necessary to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a common starting point.

The following diagram illustrates the general workflow for ¹³C NMR analysis.

Caption: General workflow for ¹³C NMR analysis from sample preparation to spectral interpretation.

Spectral Analysis and Interpretation

The final step is the detailed analysis of the processed ¹³C NMR spectrum and the assignment of each signal to a specific carbon atom in the this compound molecule.

Hypothetical ¹³C NMR Data and Assignments

The following table presents a plausible set of ¹³C NMR chemical shifts for this compound, based on theoretical principles and data from similar structures.[15][16]

| Carbon Atom(s) | Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O | Ester Carbonyl | ~164.5 | Highly deshielded due to double bond to oxygen. |

| C5 | C-OH | ~158.0 | Attached to highly electronegative oxygen; strong deshielding. |

| C3 | C-Cl | ~135.0 | Attached to electronegative chlorine; deshielded. |

| C1 | C-COO | ~132.0 | Quaternary carbon attached to the ester group; deshielded. |

| C8 | Benzyl Ipso-C | ~135.5 | Quaternary carbon of the benzyl ring. |

| C9, C13 | Benzyl Ortho-C | ~128.6 | Aromatic CH carbons. |

| C10, C12 | Benzyl Meta-C | ~128.4 | Aromatic CH carbons. |

| C11 | Benzyl Para-C | ~128.2 | Aromatic CH carbon. |

| C6 | Aromatic CH | ~122.0 | Influenced by ortho -OH and para -COO groups. |

| C4 | Aromatic CH | ~121.5 | Influenced by ortho -Cl and -OH groups. |

| C2 | Aromatic CH | ~115.0 | Influenced by ortho -COO and para -Cl groups. |

| C7 | Benzylic CH₂ | ~67.0 | Methylene carbon attached to ester oxygen and phenyl ring. |

Note: These are predicted values and may vary slightly in an actual experimental spectrum.

Corroborative Techniques

To confirm these assignments, especially for the closely spaced aromatic signals, advanced NMR experiments can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.[17] This would definitively identify the benzylic CH₂ and the various CH carbons of the aromatic rings.

-

2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbon atoms with their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons that are two or three bonds away. These 2D techniques are invaluable for unambiguously assigning the complex aromatic region.

Conclusion

¹³C NMR spectroscopy is an essential tool for the structural verification of this compound. A thorough understanding of substituent effects allows for a reasonable prediction of the spectrum, which, when combined with a robust experimental protocol, yields high-quality data. The definitive assignment of each carbon signal, aided by techniques such as DEPT and 2D NMR, provides conclusive evidence of the molecular structure, ensuring the compound's identity and integrity for research and development applications.

References

-

University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. [Link]

-

MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

RSC Publishing. (n.d.). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. [Link]

-

The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Reddit. (2025). Explanation for 13C-Shift on aromatic system. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. (n.d.). Benzyl 3-hydroxypropanoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR?. [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

SFA ScholarWorks. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. [Link]

Sources

- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.washington.edu [chem.washington.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. bhu.ac.in [bhu.ac.in]

Technical Guide: Infrared Spectroscopic Characterization of Benzyl 3-chloro-5-hydroxybenzoate

Executive Summary & Strategic Context

Benzyl 3-chloro-5-hydroxybenzoate is a sophisticated functionalized aromatic ester, often utilized as a scaffold in the synthesis of complex pharmaceutical agents (e.g., enzyme inhibitors or receptor antagonists). Its structural integrity relies on the precise arrangement of three distinct functionalities: a phenolic hydroxyl, an aryl chloride, and a benzylic ester.

This guide provides a rigorous framework for the infrared (IR) spectroscopic validation of this molecule. Unlike simple standards, this compound presents a "spectral conflict" between the electron-withdrawing chlorine and the electron-donating hydroxyl group, both meta-positioned relative to the ester. Correct interpretation requires moving beyond simple peak matching to a first-principles analysis of electronic effects.

Key Analytical Value:

-

Differentiation: Distinguishes the product from its likely precursors (3-chloro-5-hydroxybenzoic acid and benzyl alcohol).

-

Purity Assessment: Identifies hydration states (water interference) and hydrolysis degradation.

Structural Deconstruction & Theoretical Prediction

To accurately assign the spectrum, we must deconstruct the molecule into its vibrating spheres of influence. The meta-substitution pattern is critical here; unlike para-substitution, the phenolic oxygen cannot donate electrons directly to the ester carbonyl via resonance, leaving inductive effects to dominate.

The Electronic Tug-of-War

-

The Ester (Target): A benzoate ester typically absorbs at ~1720 cm⁻¹.[1]

-

3-Chloro Effect (Inductive -I): Electron withdrawal stabilizes the C=O double bond character, slightly increasing the wavenumber.

-

5-Hydroxy Effect (Inductive -I vs Resonance +R): In the meta position, the resonance effect is decoupled from the carbonyl. The inductive withdrawal of the oxygen atom dominates, further increasing the C=O frequency compared to unsubstituted benzyl benzoate.

Predicted Shift: We expect the carbonyl peak to appear at a higher frequency (1725–1740 cm⁻¹) than standard conjugated esters (1715–1725 cm⁻¹).

Visualization of Spectral Hotspots

Figure 1: Structural dissection of the target molecule identifying key vibrational modes and expected wavenumber ranges based on electronic substituent effects.

Experimental Methodology

For high-integrity data, the choice of sampling technique is not trivial. The phenolic hydroxyl group makes this molecule sensitive to moisture (hygroscopic broadening) and polymorphism.

Protocol: Attenuated Total Reflectance (ATR) vs. Transmission

| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Recommendation |

| Sample Prep | None (Neat solid/oil) | Grinding with KBr salt | ATR (Diamond) |

| O-H Resolution | Lower sensitivity to surface water | Hygroscopic KBr absorbs water | ATR minimizes false O-H signals. |

| Reproducibility | High (path length fixed) | Variable (pellet thickness) | ATR for QC/Batch release. |

| Spectral Range | Cutoff < 600 cm⁻¹ (ZnSe) | Clear to 400 cm⁻¹ | Use KBr only if C-Cl fingerprinting (<600 cm⁻¹) is critical. |

Step-by-Step Acquisition (ATR)

-

System Clean: Clean the diamond crystal with isopropanol. Ensure the energy throughput meter reads nominal background levels.

-

Background Scan: Collect 32 scans of the empty ambient air (removes CO₂/H₂O vapor lines).

-

Sample Loading: Place ~10 mg of this compound on the crystal.

-

Compression: Apply pressure using the anvil until the preview spectrum peak absorbance reaches 0.5–0.8 A. Do not over-compress if the sample is crystalline to avoid shifting lattice modes.

-

Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

-

Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for depth of penetration changes with wavelength.

Spectral Analysis & Band Assignment

This section details the specific bands required to confirm identity.

The High-Frequency Region (4000 – 2500 cm⁻¹)

-

Phenolic O-H Stretch (3200 – 3550 cm⁻¹):

-

Observation: Expect a broad band centered around 3350 cm⁻¹.

-

Mechanistic Insight: The 3-chloro group increases the acidity of the 5-OH, making it a stronger hydrogen bond donor. This often broadens the peak and shifts it to lower wavenumbers compared to unsubstituted phenol.

-

Differentiation: If this peak is extremely broad and extends to 2500 cm⁻¹, it indicates carboxylic acid contamination (starting material).

-

-

Aromatic C-H Stretch (3000 – 3100 cm⁻¹): Weak, sharp spikes just above 3000.

-

Aliphatic C-H Stretch (2850 – 2950 cm⁻¹): From the benzylic methylene (-CH₂-). Two weak bands (symmetric/asymmetric).[2]

The Double Bond Region (1800 – 1500 cm⁻¹)

-

Ester Carbonyl C=O (1725 – 1740 cm⁻¹): The diagnostic "heartbeat" of the molecule.

-

Validation: Must be a singlet. A doublet suggests a mixture of ester and unreacted acid or rotamers.

-

-

Aromatic Ring Breathing (1580 – 1600 cm⁻¹): Multiple sharp bands confirming the benzene rings.

The Fingerprint Region (1500 – 600 cm⁻¹)

-

C-O-C Asymmetric Stretch (1200 – 1300 cm⁻¹): Strong, often split. The "Rule of Three" for esters suggests strong bands here.[3]

-

C-Cl Stretch (600 – 800 cm⁻¹): Often difficult to pinpoint in complex aromatics, but look for a medium-intensity band around 700–750 cm⁻¹ that does not correlate with the monosubstituted benzyl ring.

-

Out-of-Plane (oop) Bending:

-

Benzyl Group:[4] Strong peaks at ~695 cm⁻¹ and ~750 cm⁻¹ (characteristic of monosubstitution).

-

Central Ring: 1,3,5-substitution usually shows bands at 690–710 cm⁻¹ and 840–880 cm⁻¹ .

-

Quality Control & Impurity Profiling

In drug development, proving what is not there is as important as proving what is.

Differentiating Product from Precursors

The synthesis likely involves the esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol.

| Functional Group | Starting Material: Acid | Starting Material: Alcohol | Product: Ester |

| O-H Stretch | Very Broad (3300–2500 cm⁻¹) | Sharp/Med Broad (3300 cm⁻¹) | Broad (Phenolic only) |

| C=O[5][6] Stretch | ~1680–1700 cm⁻¹ (H-bonded dimer) | Absent | 1725–1740 cm⁻¹ |

| C-O Stretch | ~1210–1320 cm⁻¹ | ~1050 cm⁻¹ (Primary alcohol) | ~1250 cm⁻¹ (Ester) |

Logic Flow for Purity Validation

Figure 2: Decision logic for validating the synthesis of this compound using IR spectral markers.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on inductive effects on carbonyl frequencies).

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzyl Benzoate. NIST Chemistry WebBook, SRD 69.[8] (Used as the baseline analog for the benzyl ester moiety).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[7] (Reference for C-Cl and phenolic O-H assignments).

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Benzylparaben(94-18-8) IR Spectrum [chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

Comprehensive Guide to the Solubility Profiling of Benzyl 3-chloro-5-hydroxybenzoate

The following technical guide is structured to serve as a definitive protocol for the solubility profiling of Benzyl 3-chloro-5-hydroxybenzoate (CAS: 245116-17-0) . Given the scarcity of direct literature data for this specific intermediate, this guide synthesizes established thermodynamic principles with a rigorous experimental framework designed for immediate application in process development.

Executive Summary & Chemical Context[1][2][3][4]

This compound is a critical pharmaceutical intermediate, often utilized in the synthesis of GPR81 agonists and other metabolic modulators. Its structure combines a lipophilic benzyl ester moiety with a polar phenolic hydroxyl group and an electron-withdrawing chlorine atom. This dual nature—lipophilic and polar—creates a complex solubility profile that is non-trivial to predict but essential to master for efficient purification and crystallization.

This guide provides a self-validating protocol to determine the solid-liquid equilibrium (SLE) of this compound. It moves beyond simple "soluble/insoluble" classifications to establish precise thermodynamic parameters (

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 245116-17-0 |

| Molecular Formula | C₁₄H₁₁ClO₃ |

| Molecular Weight | 262.69 g/mol |

| Key Functional Groups | Phenolic -OH (H-bond donor), Ester (H-bond acceptor), Benzyl/Chloro (Lipophilic) |

Theoretical Framework: Solubility Thermodynamics

To transition from empirical observation to predictive process control, we employ two primary mathematical models. These models correlate experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data due to its high accuracy in non-ideal solutions. It accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical model parameters determined via non-linear regression.

The van't Hoff Equation

Used to extract thermodynamic properties, assuming the enthalpy of solution is constant over a narrow temperature range.

- : Apparent enthalpy of solution (kJ/mol).

- : Apparent entropy of solution (J/mol·K).

- : Universal gas constant (8.314 J/mol·K).

Experimental Protocol: Laser Dynamic Method

The Laser Dynamic Method (Synthetic Method) is the gold standard for generating solubility curves for pharmaceutical intermediates. It eliminates the sampling errors associated with gravimetric methods and provides high-resolution data.

Experimental Setup Diagram

Step-by-Step Procedure

-

Preparation:

-

Calibrate the analytical balance (precision ±0.0001 g).

-

Clean and dry the jacketed glass vessel (50 mL).

-

Select solvents of analytical grade (purity >99.5%).

-

-

Loading:

-

Weigh a precise mass of This compound (

) into the vessel. -

Add a known mass of pure solvent (

). -

Note: Start with a high solute-to-solvent ratio to target the saturation point at higher temperatures.

-

-

Dissolution (Heating Phase):

-

Activate the magnetic stirrer (400 rpm).

-

Heat the mixture slowly (2 K/min) until the solid completely dissolves. The laser transmittance will rise sharply to a maximum (100% relative).

-

-

Nucleation (Cooling Phase):

-

Cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Monitor the laser intensity. The temperature at which the laser intensity drops significantly (due to crystal nucleation/turbidity) is recorded as the nucleation temperature .

-

Refinement: To find the true equilibrium temperature (

), reheat slowly (0.1 K/min) until the last crystal disappears. This disappearance temperature is the valid solubility point.

-

-

Iteration:

-

Add a known increment of solvent to the same vessel (dilution) and repeat the heating/cooling cycle to obtain the next data point on the curve.

-

Predicted Solubility Profile & Solvent Selection

Based on the structural analysis of the benzyl ester and phenolic hydroxyl group, the following solubility hierarchy is predicted. This serves as a baseline for experimental validation.

Predicted Solubility Trends

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMF, DMSO | Very High | Strong H-bond acceptance from solvent to phenolic -OH; dipole interactions with ester. |

| Polar Protic | Ethanol, Methanol | High | H-bonding network compatibility; "Like dissolves like" for the hydroxybenzoate core. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Good interaction with the ester and aromatic ring; no H-bond donation to solvent. |

| Aromatic | Toluene | Moderate | |

| Non-Polar | n-Hexane, Heptane | Low | Lipophilic benzyl group provides some solubility, but polar -OH hinders solvation. |

| Aqueous | Water | Very Low | Hydrophobic effect of the benzyl/chloro groups dominates over the single -OH group. |

Data Processing Workflow

The following diagram illustrates how to transform raw experimental data into actionable process parameters.

Practical Application: Crystallization Design

For researchers aiming to purify this compound, the solubility data dictates the crystallization strategy.

Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.

-

Rationale: These solvents likely show a steep solubility curve (high temperature coefficient), meaning solubility decreases significantly with temperature, maximizing yield.

-

Protocol: Dissolve at 60°C (near reflux), cool to 5°C.

Anti-Solvent Crystallization

-

Primary Solvent: Acetone or DMF (High solubility).

-

Anti-Solvent: Water or n-Heptane (Low solubility).

-